N-Phenethylacetamide can be synthesized from readily available starting materials, including phenethylamine and acetic anhydride or acetyl chloride. It falls under the category of amides, which are characterized by the presence of a carbonyl group (C=O) directly bonded to a nitrogen atom (N). The systematic name for N-Phenethylacetamide is N-(2-phenylethyl)acetamide, and its molecular formula is CHNO.
The synthesis of N-Phenethylacetamide can be achieved through several methods:
N-Phenethylacetamide has a distinct molecular structure characterized by its amide functional group. The structural formula can be represented as follows:
N-Phenethylacetamide can participate in various chemical reactions typical for amides:
The compound's stability and reactivity make it suitable for various applications in organic synthesis and pharmaceutical development.
N-Phenethylacetamide has several potential applications:
N-Phenethylacetamide features a primary amide functional group (–NHCOCH₃) attached to the terminal nitrogen of a phenethylamine backbone (C₆H₅–CH₂–CH₂–). This molecular architecture confers moderate polarity (log P ≈ 1.2) and enables formation of characteristic hydrogen-bonded crystalline structures. Spectroscopic characterization reveals distinctive signals: in NMR, methyl protons resonate near δ 1.98 ppm, methylene protons adjacent to nitrogen at δ 3.35-3.45 ppm, aromatic protons between δ 7.18-7.32 ppm, and the amide carbonyl in IR spectroscopy at ~1665 cm⁻¹ [4].
Historically, N-phenethylacetamide was first synthesized in the early 20th century through direct acetylation of 2-phenylethylamine with acetic anhydride or acetyl chloride. Its systematic exploration accelerated in the 1950s-1970s alongside growing interest in bioactive amides. While not initially recognized as a natural product, its structural simplicity and resemblance to neurotransmitters like phenethylamine positioned it as a scaffold for neuroactive compound development. Early pharmacological studies focused on its potential central nervous system effects, though contemporary research has expanded into antimicrobial, anticancer, and metabolic applications. The compound's commercial availability since the mid-20th century (e.g., NSC 7177 designation) facilitated its adoption as a synthetic intermediate in pharmaceutical research [4].
Table 1: Physicochemical Properties of N-Phenethylacetamide
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₁₃NO | Elemental Analysis |
Molecular Weight | 163.22 g/mol | MS |
Melting Point | 78-82°C | DSC |
Boiling Point | 325-328°C (dec.) | Capillary BP |
Density | 1.054 g/cm³ | Pycnometry |
log P (Octanol-Water) | ~1.2 | Chromatographic |
Hydrogen Bond Donors | 1 (amide NH) | Spectroscopic |
Hydrogen Bond Acceptors | 2 (amide O, carbonyl O) | Spectroscopic |
Rotatable Bond Count | 3 | Computational |
Although primarily known as a synthetic compound, N-phenethylacetamide and structurally analogous amides have been identified as secondary metabolites in fungal species, particularly within the Fusarium genus. Fusarium graminearum—a phytopathogen producing diverse bioactive compounds—generates structurally related amides through polyketide synthase (PKS) pathways. While not identical to N-phenethylacetamide, compounds like fusarin C and gibepyrone A share its phenethyl-acetamide substructure, suggesting conserved biosynthetic logic. These metabolites arise from hybrid pathways involving both amino acid decarboxylation and polyketide chain extension [1].
The biosynthetic route likely begins with phenylalanine, which undergoes decarboxylation to yield phenethylamine. Subsequent N-acetylation by acetyl-CoA-dependent acyltransferases then forms N-phenethylacetamide. Alternatively, reductive modification of polyketide-derived phenylpropanoid intermediates may yield similar scaffolds. Genomic analyses of Fusarium species reveal biosynthetic gene clusters (BGCs) encoding enzymes capable of catalyzing these transformations. For instance, PKS10 (FGSG_07798) in F. graminearum produces polyketide chains that could serve as precursors to aromatic amides through transamination or reductive reactions. Epigenetic derepression studies involving histone methyltransferase (KMT6) deletion mutants have enhanced production of cryptic metabolites, including phenethylamide derivatives, confirming their biosynthetic accessibility in fungi [1].
Table 2: Naturally Occurring Structural Analogues of N-Phenethylacetamide in Fungi
Compound | Producing Organism | Biosynthetic Pathway | Structural Features |
---|---|---|---|
Fusarin C | Fusarium graminearum | PKS-NRPS Hybrid | Phenethylamide-pyranone hybrid |
Gibepyrone A | Fusarium fujikuroi | Polyketide Synthase (PKS) | Phenethyl-linked γ-pyrone |
Fusalanipyrone | Fusarium solani | Terpenoid-Polyketide Hybrid | Phenethylamide-monoterpenoid conjugate |
Gramillin B | Fusarium graminearum | Nonribosomal Peptide Synthetase | Cyclic lipopeptide with phenethylamide |
N-Phenethylacetamide serves as a versatile pharmacophore in rational drug design due to its balanced hydrophobicity, hydrogen-bonding capability, and metabolic stability. Its applications span three key areas:
Fragment-Based Drug Design (FBDD): The compound exemplifies an ideal fragment library component (MW 163.22 < 300 Da, cLogP ~1.2, H-bond donors/acceptors: 1/2), adhering to the "rule of three" for fragment suitability. Recent work in α-glucosidase inhibitor development demonstrates its utility: N-phenethylacetamide derivatives were generated via dynamic combinatorial chemistry (DCC) using acylhydrazone formation. When screened against α-glucosidase, optimized compounds like C4E8 exhibited IC₅₀ = 2.52 μM—an 80-fold improvement over initial fragments and superior to acarbose (IC₅₀ = 8.06 μM). Crucially, these derivatives showed >80-fold selectivity for α-glucosidase over α-amylase, potentially mitigating gastrointestinal side effects associated with dual inhibitors [2].
TRP Channel Modulation: Structural analogs have emerged as TRPV4 antagonists with therapeutic potential for respiratory diseases (e.g., COVID-19-associated pulmonary edema). Homodrimane amides derived from natural terpenoids—sharing N-phenethylacetamide's amide linkage—demonstrate potent TRPV4 inhibition (e.g., compound 6, IC₅₀ = 5.3 μM). The pharmacophore model derived from these compounds highlights the necessity of an aromatic/heteroaromatic ring and hydrogen-bond accepting carbonyl, features intrinsic to N-phenethylacetamide [3].
Scaffold for Bioactive Hybrids: Incorporation of N-phenethylacetamide into molecular hybrids enhances bioactivity profiles. Examples include:
These strategic modifications demonstrate how this simple scaffold can be evolved into highly selective enzyme inhibitors or receptor modulators with therapeutic potential across diabetes, cancer, infectious diseases, and inflammation .
Table 3: Bioactivity of N-Phenethylacetamide Derivatives from DCC Optimization
Compound | α-Glucosidase IC₅₀ (μM) | α-Amylase IC₅₀ (μM) | Selectivity Ratio (α-Amylase/α-Gluc) | Cytotoxicity (CC₅₀, μM) |
---|---|---|---|---|
C3E5 | 32.53 ± 2.38 | >200 | >6.1 | >200 |
C4E5 | 6.49 ± 0.53 | 128.10 ± 4.62 | 19.7 | >200 |
C4E8 | 2.52 ± 0.21 | >200 | >79.4 | >200 |
Acarbose | 8.06 ± 0.33 | 5.32 ± 0.21 | 0.66 | N/A |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7